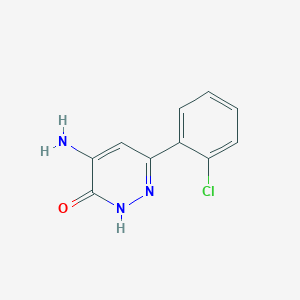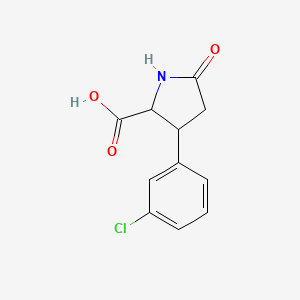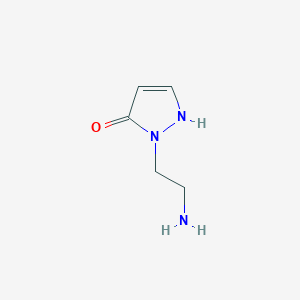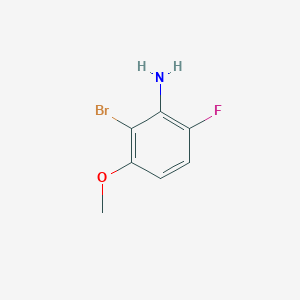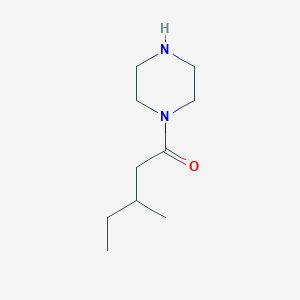![molecular formula C10H8FN3O2 B1472306 1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid CAS No. 1784328-03-5](/img/structure/B1472306.png)
1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
1-(3-Fluorophenyl)methyl-1,2,4-triazole-3-carboxylic acid (FMT) is a synthetic compound that has been studied for its potential applications in scientific research. FMT is a versatile molecule that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development. FMT has been shown to have a number of beneficial properties, including high solubility and stability, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
- Synthesis and Applications in Sensing: The synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), which are closely related to 1,2,4-triazole derivatives, has led to compounds with bright blue fluorescence and excellent quantum yields. These ATAs are sensitive to structural changes and the microenvironment, showing marked changes in quantum yield. This makes them potential candidates for pH sensors in biological research due to their ability to exhibit aggregation-induced emission enhancement (AIEE) behavior (Safronov et al., 2020).
Chemical and Physical Properties
- Long-range Fluorine-Proton Coupling: Research on 1,2,4-triazole derivatives, which include compounds like 1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid, has shown that these compounds exhibit long-range fluorine-proton coupling. This property has been analyzed using nuclear magnetic resonance (NMR) spectroscopy (Kane et al., 1995).
Biological and Medicinal Research
- Synthesis and Biological Activity: Studies have shown the synthesis of various 1,2,4-triazole derivatives with potential biological activities. For instance, derivatives like 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles have been synthesized and found to exhibit antimicrobial properties (Desabattina et al., 2014).
Fluorescence and Sensing Applications
- Fluorescence Probes for Mercury Ions: A compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (MPC), closely related to 1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid, has been used to develop a novel rhodamine B derivative RMPC. This derivative shows a significant increase in fluorescence intensity in the presence of Hg2+ ions, making it a potential sensor for mercury ions in biological systems (He et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. Such studies are crucial for industrial applications where corrosion resistance is essential (Lagrenée et al., 2002).
Electronic Properties
- Carbocation and Radical-Stabilizing Properties: Research has shown that fluorobenzenes substituted with meta-triazole groups, which are similar to 1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid, have significant inductive electron-withdrawing character. These properties are essential in understanding the electronic properties of such compounds for various applications (Creary et al., 2017).
Luminescent Properties
- Luminescent Sensing and Detection: Certain lanthanide-organic framework materials constructed with triazolyl carboxylate ligands have shown promising results in the field of luminescent sensing and detection. These materials exhibit strong fluorescence properties, making them suitable for multifunctional testing, such as ion detection and small organic molecule detection (Wang et al., 2018).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-1-2-7(4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSIEGNSXCUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)
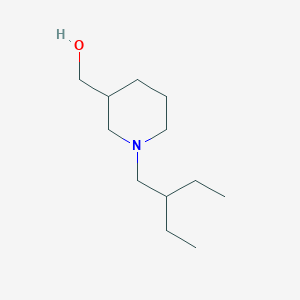
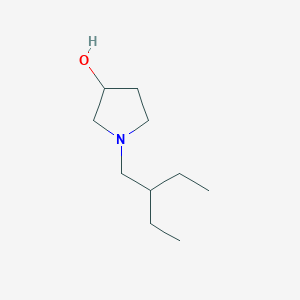


![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)


